2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of triazolo-pyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from commercially available reagents. One common method involves the condensation of 2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid with 5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentylamine under specific reaction conditions . The reaction is usually carried out in the presence of coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and a base like DIPEA (N,N-diisopropylethylamine) in a suitable solvent like DMF (dimethylformamide) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This might include the use of automated synthesis equipment and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in solvents such as ethanol or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions typically result in the replacement of specific functional groups with nucleophiles.
Scientific Research Applications
2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound is known to intercalate into DNA, disrupting the DNA structure and inhibiting the replication and transcription processes . This leads to the inhibition of cancer cell proliferation and induces apoptosis. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its DNA intercalation properties and anticancer activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Explored for its potential as a dual c-Met/VEGFR-2 inhibitor with anticancer properties.
[1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol: Investigated for its antimicrobial and antiviral activities.
Uniqueness
2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific structural features, which confer distinct biological activities Its ability to intercalate DNA and inhibit cancer cell proliferation sets it apart from other similar compounds
Biological Activity
The compound 2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic molecule that exhibits significant pharmacological potential due to its unique structural features. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Structural Characteristics
The molecular formula of the compound is C20H19N5O2, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features a dihydroisoquinoline core and a triazolo[4,3-a]pyridine moiety, both of which are known for their bioactive properties.
Biological Activity
Research indicates that compounds containing the triazolo[4,3-a]pyridine structure often exhibit diverse biological activities. Specifically, This compound has been investigated for its potential effects on various biological targets:
1. Antitumor Activity
Compounds with similar structural motifs have demonstrated antitumor properties. For example:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(3-methylbutyl)-1-oxo-N-[3-(triazolo[4,3-a]pyridin)] | Similar triazole and isoquinoline structures | Antitumor activity |
N-(3-(triazolo[4,3-a]pyridin))propyl)-2-isobutylcarboxamide | Contains similar moieties | Antimicrobial properties |
2. Neurological Effects
The interaction of the compound with glutamatergic neurotransmission systems may provide insights into its potential use in treating neurological disorders. Dysfunction in these pathways is linked to conditions such as epilepsy and other neurological diseases.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in biological systems. The presence of the triazole ring is particularly noteworthy as it enhances binding affinity to various targets.
Case Studies
Several studies have explored the pharmacological profile of related compounds:
- A study on perampanel , a known AMPA receptor antagonist derived from a similar structural framework, showed potent activity in in vitro assays (IC50 = 60 nM) and in vivo seizure models (minimum effective dose = 2 mg/kg) .
Comparative Analysis
Comparative studies with structurally similar compounds reveal insights into the unique biological profile of This compound . For example:
Compound | Molecular Weight | Biological Activity |
---|---|---|
2-(5-Methyl-[1,2,4]triazolo[4,3-a]quinoline) | 375.4 g/mol | Antimicrobial effects |
2-(2-methylpropyl)-1-oxo-N-[5-(triazolo[4,3-a]pyridin)] | 375.4 g/mol | Antitumor activity |
Properties
Molecular Formula |
C22H23N5O2 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-methyl-1-oxo-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]isoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H23N5O2/c1-26-15-18(16-9-4-5-10-17(16)22(26)29)21(28)23-13-7-2-3-11-19-24-25-20-12-6-8-14-27(19)20/h4-6,8-10,12,14-15H,2-3,7,11,13H2,1H3,(H,23,28) |
InChI Key |
NZFTXMJNWCPVKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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